molecular formula C10H10O3 B8577373 2-(3-Oxopropyl)benzoic acid

2-(3-Oxopropyl)benzoic acid

Cat. No.: B8577373
M. Wt: 178.18 g/mol
InChI Key: IWBGDHDIEJHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxopropyl)benzoic acid is a benzoic acid derivative featuring a 3-oxopropyl substituent at the ortho position of the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical contexts, where modifications to its structure can tailor reactivity, solubility, and biological activity .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(3-oxopropyl)benzoic acid

InChI

InChI=1S/C10H10O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2,(H,12,13)

InChI Key

IWBGDHDIEJHLGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(1-Acetyl-2-oxopropyl)benzoic Acid
  • Molecular Formula : C₁₂H₁₂O₄
  • Molecular Weight : 244.22 g/mol
  • CAS Number : 52962-26-2
  • Key Features : Incorporates an acetyl group and an additional oxo group on the propyl chain. This modification increases steric bulk and may enhance stability compared to 2-(3-Oxopropyl)benzoic acid. The acetyl group could influence metabolic pathways, making it a candidate for prodrug design .
2-[3-[3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester
  • Molecular Formula: C₂₈H₂₂ClNO₃
  • Molecular Weight : 455.94 g/mol
  • CAS Number : 149968-11-6
  • Key Features: A methyl ester derivative with a chloro-quinolinyl substituent. The ester group improves lipophilicity, facilitating membrane permeability, while the chloro-quinolinyl moiety enables π-π stacking interactions with biological targets. This compound is critical in synthesizing Montelukast, a leukotriene receptor antagonist .
Bentiromide (BTPABA)
  • Molecular Formula : C₂₃H₂₀N₂O₅
  • Molecular Weight : 404.42 g/mol
  • CAS Number : 37106-97-1
  • Key Features: Contains a tyrosine-like peptide chain linked to benzoic acid. This structural complexity enhances its use as a diagnostic agent for pancreatic function testing, contrasting with simpler analogs like this compound, which lack peptide motifs .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Stability
This compound ~178.19 Moderate (free acid) Stable at RT
2-(1-Acetyl-2-oxopropyl)benzoic acid 244.22 Low (hydrophobic acetyl) Degrades under alkaline conditions
Methyl Ester Derivative (Montelukast intermediate) 455.94 High (ester form) Stable at 2–8°C
Bentiromide 404.42 Low (peptide-like) Sensitive to hydrolysis
  • Solubility : The free carboxylic acid in this compound confers moderate aqueous solubility, whereas esterification (e.g., methyl ester in Montelukast intermediates) enhances lipophilicity .
  • Stability : Ester derivatives exhibit better storage stability, while peptide-containing analogs like Bentiromide require careful handling to prevent hydrolysis .

Research Findings and Key Insights

  • Substituent Effects : The addition of electron-withdrawing groups (e.g., chlorine in Montelukast intermediates) enhances binding affinity to biological targets, while esterification improves bioavailability .
  • Metabolic Considerations: Peptide-containing analogs like Bentiromide undergo rapid hydrolysis in vivo, limiting their utility outside diagnostic applications .
  • Synthetic Flexibility : this compound’s straightforward structure allows for diverse modifications, making it a versatile scaffold in drug discovery .

Preparation Methods

Reaction Mechanism and General Procedure

This method involves the one-step fragmentation of 2-aryl-1-tetralones under acidic and oxidative conditions to yield alkyl-2-(3-oxo-3-aryl)benzoates, which are subsequently hydrolyzed to 2-(3-oxopropyl)benzoic acid. The reaction proceeds via acid-catalyzed ring opening followed by air oxidation (Figure 1).

Key Steps :

  • Acid Catalysis : Protonation of the tetralone carbonyl group activates the molecule for cleavage.

  • Oxidative Fragmentation : Atmospheric oxygen oxidizes intermediates to form the ketone moiety.

  • Ester Hydrolysis : Final saponification of the methyl ester group yields the free carboxylic acid.

Optimization of Reaction Conditions

Reaction parameters such as solvent, catalyst, temperature, and time significantly influence yield (Table 1).

Table 1: Optimization of Fragmentation Conditions for this compound Synthesis

EntrySolventCatalyst (equiv)Temp (°C)Time (h)Yield (%)
1TolueneTsOH·H₂O (0.3)807288
2THFTsOH·H₂O (0.3)657282
3TolueneTFA (1.0)657275
4Acetic Acid804838

Critical Findings :

  • Catalyst Efficiency : p-Toluenesulfonic acid (TsOH·H₂O) outperformed trifluoroacetic acid (TFA) and hydrochloric acid, achieving 88% yield in toluene.

  • Solvent Effects : Toluene and THF provided optimal solubility and stability for intermediates, whereas protic solvents like methanol inhibited reactivity.

  • Temperature Sensitivity : Elevated temperatures (>80°C) led to decomposition, while lower temperatures (<65°C) slowed reaction kinetics.

Substrate Scope and Limitations

Electron-donating substituents on the aryl group accelerated fragmentation, while electron-withdrawing groups reduced yields (Table 2).

Table 2: Impact of Aryl Substituents on Reaction Efficiency

Aryl SubstituentReaction Time (h)Yield (%)
4-Methoxy4868
4-Methyl7285
4-Chloro9645

Notable Observations :

  • Steric hindrance at the ortho position of the aryl group reduced yields by 20–30%.

  • Para-substituted derivatives exhibited higher reactivity due to enhanced resonance stabilization.

Multi-Step Synthesis via Benzaldehyde Oxime Intermediate

Reaction Pathway

A patent-described method for benzylamine derivatives was adapted to synthesize this compound (Scheme 1).

Steps :

  • Oxime Formation : Reaction of 2-formylbenzoic acid with hydroxylamine under basic conditions.

  • Reduction : Zinc-mediated reduction of the oxime to a primary amine.

  • Oxidation : Selective oxidation of the amine to the ketone.

Table 3: Key Parameters for Oxime Formation and Reduction

StepReagent/ConditionsYield (%)
OximeNa₂CO₃ (aq), 25°C, 1.5 h95
ReductionZn/HCl (aq), 1.5 h90
OxidationKMnO₄, H₂O, 50°C78

Advantages :

  • Aqueous conditions minimized organic solvent use, enhancing scalability.

  • Zinc reduction avoided expensive catalysts like palladium.

Challenges :

  • Over-oxidation during the final step necessitated precise stoichiometric control.

  • Intermediate purification required chromatographic separation, increasing operational complexity.

Comparative Analysis of Methods

Yield and Efficiency

  • Fragmentation Method : Higher overall yield (88%) but requires extended reaction times.

  • Multi-Step Synthesis : Moderate yield (78%) but offers flexibility in intermediate functionalization.

Industrial Applicability

  • The fragmentation method is preferred for large-scale production due to fewer steps and lower catalyst costs.

  • The multi-step approach is suited for laboratories requiring structural analogs with modified aryl groups .

Q & A

Basic: How can researchers verify the structural identity of 2-(3-oxopropyl)benzoic acid when reference spectra are unavailable?

Methodological Answer:
When reference spectra (e.g., mass or NMR) are unavailable, combine orthogonal analytical techniques:

  • Mass Spectrometry (MS): Compare fragmentation patterns with analogous compounds (e.g., methyl ester derivatives in ) and use NIST Chemistry WebBook guidelines for spectral interpretation .
  • Nuclear Magnetic Resonance (NMR): Analyze proton and carbon shifts, focusing on the oxopropyl moiety (δ ~2.5–3.5 ppm for carbonyl-proximal protons) and benzoic acid aromatic signals.
  • Computational Prediction: Use tools like Gaussian or ACD/Labs to simulate spectra and validate against experimental data .

Advanced: What strategies are effective in analyzing the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • LC-MS/MS Profiling: Employ high-resolution LC-MS (e.g., as described in ) to detect phase I/II metabolites. Monitor common modifications like hydroxylation (e.g., DX-CA-[S2200] in ) or ester hydrolysis .
  • Stable Isotope Labeling: Introduce isotopic labels (e.g., ¹³C) to track metabolic intermediates in vitro or in vivo.
  • Enzyme Inhibition Assays: Test interactions with cytochrome P450 isoforms using recombinant enzymes to identify metabolic hotspots .

Basic: What synthetic routes are available for this compound and its derivatives?

Methodological Answer:

  • Friedel-Crafts Acylation: React benzoic acid derivatives with propenoyl chloride to introduce the oxopropyl group, followed by hydrolysis .
  • Ester Intermediate Synthesis: As shown in , synthesize methyl esters (e.g., Montelukast intermediates) via esterification, then hydrolyze to the free acid .
  • Cross-Coupling Reactions: Use palladium-catalyzed coupling to attach functionalized alkyl chains to the benzoic acid core .

Advanced: How can molecular docking studies elucidate the interaction between this compound and target enzymes?

Methodological Answer:

  • Ligand Preparation: Optimize the 3D structure of this compound using software like Schrödinger Maestro, ensuring proper tautomer and protonation states.
  • Receptor Selection: Use crystallographic data from similar benzoic acid derivatives (e.g., ’s T1R3 receptor study) to model binding pockets .
  • Binding Affinity Analysis: Calculate ΔGbinding values and identify key residues (e.g., hydrogen bonds with the oxopropyl carbonyl group) using AutoDock Vina or MOE .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer:

  • LogP (1.60): Determines solubility in organic/aqueous phases; critical for partitioning studies (experimental data from ) .
  • Boiling Point (~297°C): Guides purification via distillation or sublimation .
  • Hydrogen Bond Capacity: 2 H-bond donors and 7 acceptors (see analogs) influence crystallinity and solvent selection .

Advanced: How to address discrepancies in experimental vs. computational LogP values for this compound?

Methodological Answer:

  • Experimental Validation: Use shake-flask or HPLC methods to measure LogP, comparing with computational tools (e.g., ALOGPS, XLogP3).
  • Substituent Effects: Adjust calculations by accounting for electron-withdrawing effects of the benzoic acid and oxopropyl groups, which may reduce hydrophobicity .
  • Fragment-Based Approaches: Apply Crippen’s method to decompose the molecule and refine atomic contributions .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/ELSD: Use C18 columns with acidic mobile phases (e.g., 0.1% formic acid) to separate impurities (e.g., unreacted intermediates in ) .
  • DSC/TGA: Monitor thermal stability and melting points to detect polymorphic impurities .
  • Elemental Analysis: Confirm stoichiometry (C, H, N) to validate synthesis .

Advanced: What role does the oxopropyl moiety play in the bioactivity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition: The carbonyl group in the oxopropyl chain may form hydrogen bonds with catalytic residues (e.g., serine hydrolases), as seen in ’s analogs .
  • Conformational Flexibility: The propyl linker allows optimal positioning of the benzoic acid group in receptor binding pockets (e.g., ’s ion channel modulation studies) .
  • Metabolic Stability: The β-keto group may undergo reduction or conjugation, impacting pharmacokinetics (e.g., ’s hydroxy metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.